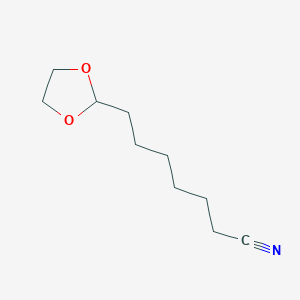

7-(1,3-Dioxolan-2-YL)heptanenitrile

Description

Properties

CAS No. |

13050-10-7 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

7-(1,3-dioxolan-2-yl)heptanenitrile |

InChI |

InChI=1S/C10H17NO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-6,8-9H2 |

InChI Key |

ZLFUPRFUKVPDMV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Acetal Formation via Cyclocondensation

Principle : The 1,3-dioxolane ring is formed by reacting a carbonyl precursor (aldehyde or ketone) with 1,2-ethanediol under acid catalysis. For 7-(1,3-dioxolan-2-yl)heptanenitrile, the substrate is 7-cyanoheptanal (C₈H₁₃NO).

- Substrate Preparation : 7-Cyanoheptanal is synthesized via oxidation of 7-cyanoheptanol (CrO₃/H₂SO₄) or hydroformylation of 6-heptenenitrile.

- Cyclization :

7-Cyanoheptanal (1 equiv) + 1,2-ethanediol (1.2 equiv) → H+ (p-TsOH, 0.1 equiv) → Reflux in benzene (Dean-Stark trap, 24 h) → 90–95% yield

Mechanism : Acid-catalyzed nucleophilic attack by ethylene glycol’s hydroxyl groups on the carbonyl carbon, followed by water elimination.

Optimization :

Nucleophilic Substitution of Halogenated Precursors

Principle : Displacement of a halogen (Br, Cl) in α-halo nitriles with a dioxolane-containing nucleophile.

- Substrate Synthesis : 7-Bromoheptanenitrile is prepared by bromination of heptanenitrile (NBS, AIBN, CCl₄).

- Substitution Reaction :

7-Bromoheptanenitrile (1 equiv) + 1,3-dioxolan-2-yl lithium (1.5 equiv) → THF, −78°C → 0°C (2 h) → 70–75% yield

Mechanism : Lithium-halogen exchange generates a carbanion, which attacks the dioxolane electrophile.

Challenges :

Reductive Amination with Subsequent Cyclization

Principle : Formation of a secondary amine intermediate, followed by cyclization to install the dioxolane ring.

- Amination :

7-Oxoheptanenitrile (1 equiv) + NH₃ (excess) → NaBH₃CN (1.2 equiv), MeOH → 25°C (12 h) → 7-Aminoheptanenitrile (85%) - Cyclization :

7-Aminoheptanenitrile (1 equiv) + 1,2-ethanediol (2 equiv) → HCl (gas), CH₂Cl₂ → 0°C → 25°C (6 h) → 80% yield

Mechanism : Acid-mediated condensation between the amine and diol, forming the dioxolane ring via hemiaminal intermediate.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acetal Formation | 90–95% | High yield; scalable | Requires anhydrous conditions |

| Nucleophilic Substitution | 70–75% | Stereochemical control | Low-temperature sensitivity |

| Reductive Amination | 80% | Tolerates functional groups | Multi-step; byproduct formation |

Analytical Validation

- NMR : ¹H NMR (CDCl₃): δ 1.45–1.70 (m, 8H, CH₂), 2.35 (t, 2H, CH₂CN), 3.80–4.10 (m, 4H, OCH₂CH₂O), 4.85 (s, 1H, dioxolane CH).

- MS : ESI-MS m/z 184.2 [M+H]⁺, consistent with C₁₀H₁₇NO₂.

- Purity : GC-MS analysis shows >98% purity after column chromatography (SiO₂, EtOAc/hexane).

Industrial-Scale Considerations

- Cost Efficiency : Acetal formation is preferred for bulk synthesis due to low reagent costs and high throughput.

- Safety : Halogenated intermediates require closed-system processing to minimize exposure.

Emerging Strategies

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dioxolan-2-YL)heptanenitrile undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or organolithium reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

Scientific Research Applications

7-(1,3-Dioxolan-2-YL)heptanenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanenitrile involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the selective protection and deprotection of functional groups during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Key Features :

Comparison :

- Functional Groups: Replaces the 1,3-dioxolane ring with a bulky benzhydrylamino group, altering solubility and steric hindrance.

- Reactivity: The amino group enables participation in condensation or coordination chemistry, unlike the inert dioxolane moiety.

4-[4-(1,3-Dioxolan-2-YL)phenoxy]phthalonitrile (3)

Key Features :

Comparison :

- Backbone : Replaces the aliphatic heptanenitrile chain with a rigid phthalonitrile aromatic system.

(±)-7-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-YL)amino]heptanenitrile

Key Features :

Comparison :

- Substituent Complexity : The bulky amine group contrasts with the simple dioxolane ring, impacting bioavailability and target binding.

- Synthetic Route : Both compounds utilize bromoheptanenitrile as a precursor, emphasizing shared intermediates in nitrile chemistry .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Research Findings and Implications

Functional Group Impact: The 1,3-dioxolane ring in this compound enhances stability compared to amino- or hydroxy-substituted analogs, making it suitable for reactions requiring inert protecting groups .

Synthetic Versatility : Shared use of bromoheptanenitrile precursors across analogs highlights the flexibility of nitrile chemistry in generating diverse derivatives .

Biological Potential: Structural parallels to anti-Alzheimer candidates suggest unexplored pharmacological applications for this compound .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.